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Compound of Interest

Compound Name: Propiosyringone

Cat. No.: B3053837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propiosyringone, with the systematic name 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one,

is a phenolic compound of significant interest in various fields, including medicinal chemistry

and natural product synthesis. Its structural elucidation and characterization are paramount for

its application in drug discovery and development. This technical guide provides a

comprehensive overview of the spectroscopic data analysis of Propiosyringone, focusing on

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed experimental protocols and a structured presentation of the spectroscopic data are

provided to aid researchers in their analytical endeavors.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Propiosyringone.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 s 2H Ar-H

6.0 (approx.) br s 1H Ar-OH

3.92 s 6H -OCH₃

2.94 q 2H -CH₂-

1.19 t 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

200.0 (approx.) C=O

148.5 C-O (Ar)

140.0 (approx.) C-OH (Ar)

128.0 (approx.) C-C=O (Ar)

105.5 C-H (Ar)

56.5 -OCH₃

31.5 -CH₂-

8.5 -CH₃

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad O-H stretch (phenolic)

3000-2850 Medium C-H stretch (aliphatic)

~1670 Strong C=O stretch (ketone)

~1600, ~1510 Medium C=C stretch (aromatic)

~1220 Strong C-O stretch (aryl ether)

~1120 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

210 100 [M]⁺ (Molecular Ion)

181 High [M - CH₂CH₃]⁺

153 Medium [M - COCH₂CH₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These are

generalized protocols that can be adapted for Propiosyringone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Propiosyringone.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid

particles are transferred.
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Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet,

doublet, triplet, etc.).

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of solid Propiosyringone onto the crystal, ensuring complete

coverage of the sampling area.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the absorbance or transmittance spectrum.

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Propiosyringone in a volatile solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source (e.g., via a direct insertion probe or after

separation by gas chromatography).

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis:
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Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of

Propiosyringone.

Analyze the fragmentation pattern to identify characteristic fragment ions, which can

provide structural information. The base peak is the most intense peak in the spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Propiosyringone.
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A generalized workflow for spectroscopic data analysis.

Conclusion
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The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a robust

analytical foundation for the identification and characterization of Propiosyringone. The

detailed experimental protocols offer a practical framework for researchers to obtain high-

quality data. By following the outlined workflow, scientists and professionals in drug

development can confidently elucidate the structure of Propiosyringone and similar

compounds, which is a critical step in advancing their research and development objectives.

To cite this document: BenchChem. [Spectroscopic Analysis of Propiosyringone: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3053837#spectroscopic-data-analysis-of-
propiosyringone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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